![molecular formula C14H10Cl2N2O B1294638 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-21-6](/img/structure/B1294638.png)
2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
Overview
Description
2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole (DCMB) is a synthetic compound with a broad range of applications in scientific research. It is a member of the benzimidazole family of compounds which are known for their antiviral and antifungal properties. DCMB has become increasingly popular in recent years due to its low toxicity, high selectivity, and its ability to target specific proteins.
Scientific Research Applications
Controlled Release of Herbicides
This compound has been used in the controlled release of herbicides . The study shows that nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides . The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .
Reduction of Volatilization and Leaching Risks
The compound provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously . Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .
Degradation of Herbicides
The compound has been used in the oxidative degradation of 2, 4-Dichlorophenoxy acetic acid herbicide via ultrasonic-assisted in electro-activation of the persulfate system in the presence of nano-zero valent iron . The combination of ultrasonic waves with the electrochemical process to activation of persulfate showed better efficiency into 2, 4-Dichlorophenoxy acetic acid herbicide degradation compared to their implementation in individual and binary systems .
Improved Removal Efficiency
Following optimal conditions, nearly 91% removal was done . Moreover, the complete removal of 2, 4-Dichlorophenoxy acetic acid, 92% COD, and 88% TOC removal was achieved by this process near 140 min reaction .
Role in Scavenging Experiment
The scavenging experiment confirmed the role of free oxidizing species in the degradation of 2, 4-Dichlorophenoxy acetic acid during the process . Approximately 50% improved 2, 4-Dichlorophenoxy acetic acid removal in the process against the inclusive efficiency of single mechanisms .
Biologically Active Substances
2,4-Dichlorophenoxyacetic acid and its derivatives are widely used as biologically active substances .
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-9-5-6-13(10(16)7-9)19-8-14-17-11-3-1-2-4-12(11)18-14/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZUNIQSJXPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185459 | |
Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole | |
CAS RN |
3156-21-6 | |
Record name | 2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3156-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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